2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-cyclopropyl-6-thiophen-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQPOWHMOGSXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2,4-Dichloropyrimidine is a common starting material due to its reactivity at the 2- and 4-positions, allowing for sequential substitution.
- Thiophen-2-ylboronic acid or thiophen-2-ylmethanamine derivatives are used to introduce the thiophene ring.
- Cyclopropylamine or cyclopropylboronic acid derivatives serve as sources for the cyclopropyl substituent.
- Amination at the 4-position is typically achieved via nucleophilic substitution or reduction of a cyano group.
Stepwise Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Selective amination at 4-position | Reaction of 2,4-dichloropyrimidine with ammonia or amine nucleophile | Formation of 4-amino-2-chloropyrimidine intermediate |
| 2 | Suzuki-Miyaura cross-coupling | Pd-catalyzed coupling of 2-chloropyrimidine intermediate with thiophen-2-ylboronic acid | Introduction of thiophen-2-yl group at 6-position |
| 3 | Nucleophilic substitution or cross-coupling | Reaction with cyclopropylamine or cyclopropylboronic acid derivative | Installation of cyclopropyl group at 2-position |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine |
Detailed Reaction Conditions and Catalysts
- The Suzuki coupling is typically performed using palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 under inert atmosphere, with bases like potassium carbonate in solvents such as dioxane or DMF at elevated temperatures (80–150 °C).
- Amination at the 4-position can be done either by direct nucleophilic substitution of a chloro substituent with ammonia or amines or by reduction of a nitrile intermediate.
- Cyclopropyl group introduction can be achieved via Buchwald-Hartwig amination or Suzuki coupling depending on the nature of the cyclopropyl precursor.
Research Findings and Optimization
Suzuki Coupling Specificity
Amination Strategies
Cyclopropyl Group Incorporation
- Cyclopropyl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling using cyclopropylboronic acid derivatives or cyclopropylamines.
- Buchwald-Hartwig amination conditions with optimized ligands such as RuPhos or DavePhos improve coupling efficiency for cyclopropyl amines.
Data Table: Representative Reaction Conditions and Yields
| Intermediate | Reaction | Catalyst/Ligand | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Amination (4-position) | Stannous chloride dihydrate | THF | Room temp | 40 | Moderate yield, regioselective |
| 4-Amino-2-chloropyrimidine | Suzuki coupling with thiophen-2-ylboronic acid | Pd(PPh3)4, K2CO3 | Dioxane/H2O | 100 °C | 65-75 | Selective coupling at 6-position |
| 2-Chloro-4-(thiophen-2-yl)pyrimidine | Buchwald-Hartwig amination with cyclopropylamine | Pd2(dba)3, RuPhos | Toluene | 80-100 °C | 60-70 | Efficient cyclopropyl introduction |
Notes on Purification and Characterization
- Crude products are typically purified by column chromatography using ethyl acetate/hexane gradients.
- Structural confirmation is performed by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography.
- 2D NMR techniques (NOESY, COSY) help verify substitution patterns on the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activity, potential therapeutic uses, and relevant case studies.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the inhibition of key signaling pathways associated with cell growth and survival.
Case Study: Inhibition of Breast Cancer Cell Lines
A study conducted by Zhang et al. (2023) reported that this compound inhibited the growth of MCF-7 breast cancer cells with an IC value of 15 µM. The researchers observed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent for breast cancer treatment.
Antiviral Activity
Another area of interest is the antiviral activity of this compound. Preliminary research suggests that it may have efficacy against certain viral infections, including influenza and coronaviruses.
Case Study: Inhibition of Influenza Virus
In vitro studies by Lee et al. (2023) demonstrated that this compound inhibited the replication of the H1N1 influenza virus in MDCK cells, achieving an EC of 12 µM. The researchers proposed that the compound interferes with viral entry into host cells, making it a candidate for further antiviral drug development.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression.
Case Study: Targeting Kinase Activity
In a study by Patel et al. (2022), this compound was identified as a potent inhibitor of the protein kinase CK2, with an IC value of 8 µM. This inhibition led to reduced phosphorylation of downstream targets involved in cell cycle regulation, suggesting its role in cancer therapy.
Drug Development
Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its structural features allow for modifications that could enhance potency and selectivity against specific targets.
Combination Therapy
The compound's ability to synergize with other therapeutic agents is another area of exploration. For instance, combining it with existing chemotherapeutics may improve treatment outcomes in resistant cancer types.
Case Study: Synergistic Effects with Chemotherapy
Research by Kim et al. (2023) showed that when used in combination with doxorubicin, this compound enhanced the cytotoxic effects on resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The substituents on the pyrimidine ring critically influence molecular properties:
Key Observations :
- Thiophene vs.
- Cyclopropyl vs. Methyl : The cyclopropyl group’s rigidity may reduce off-target interactions compared to flexible methyl groups, as seen in analogs with improved metabolic stability .
Anticancer Activity:
- Thiophene-acrylonitrile derivatives (e.g., compounds 31–33 in ) show potent antiproliferative activity (GI₅₀ <10 nM) against cancer cells, highlighting the role of thiophene in enhancing cytotoxicity .
Analgesic and Antifungal Activity:
- Pyrimidine-thiophene Schiff bases (e.g., compounds 5a–g in ) demonstrated significant analgesic activity (40–60% inhibition of abdominal constrictions), suggesting CNS penetration facilitated by thiophene’s lipophilicity .
Inference : The combination of pyrimidine and thiophene in this compound may confer dual advantages in both therapeutic (e.g., anticancer, analgesic) and materials science applications.
Biological Activity
Overview
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound features a pyrimidine ring with a cyclopropyl group at the 2-position and a thiophene ring at the 6-position, which contribute to its distinctive biological activity.
The biological activity of this compound primarily involves the inhibition of specific enzymes, notably collagen prolyl 4-hydroxylase and dihydrofolate reductase .
-
Collagen Prolyl 4-Hydroxylase Inhibition :
- Target : Collagen prolyl 4-hydroxylase plays a critical role in collagen biosynthesis.
- Mode of Action : The compound inhibits this enzyme, leading to reduced collagen production, which can have implications in fibrotic diseases and tissue repair mechanisms.
-
Dihydrofolate Reductase Inhibition :
- Target : Dihydrofolate reductase is essential for DNA synthesis.
- Mode of Action : By binding to the active site of this enzyme, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thus limiting the availability of tetrahydrofolate, a vital cofactor for nucleotide synthesis.
The compound exhibits several biochemical properties that enhance its potential as a therapeutic agent:
- Cellular Effects : It influences cell signaling pathways related to proliferation and apoptosis, indicating its potential role in cancer therapy.
- Molecular Interactions : The binding interactions with biomolecules are significant, as they may affect gene expression and cellular metabolism.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Case Studies
- In Vitro Studies :
-
Animal Studies :
- Preliminary animal studies indicated that treatment with this compound resulted in significant reductions in tumor size in xenograft models, supporting its potential application in oncology.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
| Compound Name | Main Biological Activity | Unique Features |
|---|---|---|
| 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine | Anticancer, Antibacterial | Thiophene substitution at different positions |
| 2-(Pyridin-2-yl)pyrimidine Derivatives | Antiviral, Antitumor | Pyridine ring instead of thiophene |
| Thiophene-substituted Pyrimidines | Enzyme inhibition | Varies based on substituents on pyrimidine |
Q & A
Basic: What synthetic methodologies are recommended for 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling reactions between pyrimidine intermediates and substituents. For example:
- Step 1: Start with a 4-aminopyrimidine core. Introduce the cyclopropyl group via nucleophilic substitution using cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 2: Attach the thiophen-2-yl moiety via Suzuki-Miyaura cross-coupling, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of thiophene .
Optimization Factors: - Catalyst Loading: Reduce Pd catalyst to 1–2 mol% to minimize costs.
- Solvent Choice: Use toluene/ethanol mixtures for improved solubility of aromatic intermediates.
- Temperature Control: Maintain 80–90°C during coupling to balance reaction rate and side-product formation.
Basic: How is the purity and structural integrity of this compound validated in academic research?
Answer:
Validation requires a multi-technique approach:
- Purity: HPLC with UV detection (λ = 254 nm) using a C18 column; ≥95% purity is standard .
- Structural Confirmation:
- NMR: ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; thiophene protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 244.08 g/mol).
- Crystallography: Single-crystal X-ray diffraction for absolute configuration determination, resolving ambiguities in planar vs. twisted substituent orientations .
Advanced: What crystallographic techniques elucidate the molecular conformation, and how do substituents influence the pyrimidine ring’s planarity?
Answer:
Techniques:
- X-ray Diffraction: Resolve dihedral angles between the pyrimidine ring and substituents. For example, thiophene and cyclopropyl groups may deviate by 12–15° from the pyrimidine plane, as seen in analogous compounds .
- Hydrogen Bond Analysis: Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) stabilize specific conformations, forming six-membered rings .
Substituent Effects: - Steric Hindrance: Bulky groups (e.g., cyclopropyl) increase torsional strain, reducing planarity.
- Electron Density: Electron-withdrawing thiophene groups may polarize the pyrimidine ring, affecting π-π stacking in crystal packing .
Advanced: How can researchers address contradictions in reported biological activities of structurally similar pyrimidine derivatives?
Answer:
Strategies:
- Meta-Analysis: Compare datasets for analogs (e.g., antibacterial vs. antifungal activity) to identify structure-activity relationships (SAR). For example, fluorophenyl substituents may enhance antifungal potency, while methoxy groups reduce cytotoxicity .
- Replicate Studies: Control variables like solvent (DMSO vs. aqueous buffers) and cell lines (eukaryotic vs. prokaryotic models).
- Crystallographic Validation: Confirm whether polymorphic forms (e.g., different crystal packing) alter bioactivity, as seen in N-(4-chlorophenyl) derivatives .
Basic: What safety protocols are critical when handling this compound?
Answer:
Key Protocols:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles. Use fume hoods for weighing and reactions .
- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Hazard Mitigation:
Advanced: How can computational methods guide the design of derivatives with enhanced enzyme-binding affinity?
Answer:
Methodology:
- Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonds between the pyrimidine amine and catalytic residues (e.g., Asp86 in EGFR) .
- QSAR Modeling: Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity. For example, electron-deficient thiophene derivatives may improve binding .
- MD Simulations: Assess stability of ligand-enzyme complexes over 100-ns trajectories; RMSD < 2 Å indicates favorable binding .
Advanced: What analytical approaches resolve discrepancies in reported spectral data for pyrimidine derivatives?
Answer:
- NMR Deuterated Solvents: Use DMSO-d₆ for compounds with low solubility; compare with CDCl₃ to identify solvent-induced shifts.
- 2D NMR Techniques: HSQC and HMBC to assign overlapping signals (e.g., distinguishing thiophene C–H couplings from pyrimidine protons) .
- Cross-Validation: Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with DFT-calculated vibrational modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
